Tubocurarine chloride

Übersicht

Beschreibung

It is found in various plant species, including Tuberostemonine tuberosum and Stemona japonica. Tubocurarine chloride has gained significant attention due to its potential therapeutic and environmental applications.

Vorbereitungsmethoden

Tubocurarine chloride is synthesized through a series of chemical reactions involving d-tubocurarine chloride pentahydrate, oxycholesterol derivatives, white wax, chlorobutanol anhydrase, and deproteinized peanut oil . The synthetic route involves combining these components in specific proportions to achieve the desired compound. Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Tubocurarine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Anesthesia

- Tubocurarine chloride was primarily used as an adjunct to general anesthesia, particularly for surgeries requiring muscle relaxation. Its neuromuscular blocking properties allowed for easier intubation and better surgical conditions by reducing involuntary muscle movements during operations .

- In a study involving 180 cases, tubocurarine was reported to effectively facilitate anesthesia, underscoring its role in surgical settings .

2. Reversal of Neuromuscular Blockade

- The reversal of tubocurarine-induced neuromuscular blockade is typically achieved using neostigmine methylsulfate. Research indicates that doses of neostigmine ranging from 4 to 5 mg can effectively reverse the effects of tubocurarine within minutes after administration . This reversal is crucial in preventing prolonged paralysis post-surgery, allowing for quicker recovery times.

Research Applications

1. Neurophysiological Studies

- This compound has been extensively utilized in neurophysiological research, particularly in studies examining synaptic transmission and neuromuscular junction physiology. It acts as a competitive antagonist at nicotinic acetylcholine receptors, making it valuable for studying receptor dynamics and neurotransmitter interactions .

- In vitro studies have demonstrated that tubocurarine can inhibit spontaneous and glutamate-induced contractions in motoneuron-muscle co-cultures, providing insights into neuromuscular function and potential therapeutic targets for neuromuscular disorders .

2. Toxicology and Pharmacology

- Research involving tubocurarine has also focused on its toxicological profile, particularly its effects on respiratory function due to its ability to paralyze voluntary muscles, including the diaphragm. Understanding these effects is critical for developing safer neuromuscular blockers and managing overdose situations .

- Tubocurarine's role in studies related to spider bites has been explored, where it has been shown to alleviate pain and muscle spasms caused by venom through its action on nicotinic receptors .

Case Studies

1. Surgical Use Case Study

- A notable case study involved 30 patients undergoing various surgical procedures where tubocurarine was administered based on body weight. The study monitored the degree of neuromuscular blockade and the effectiveness of neostigmine as a reversal agent, demonstrating the practical application of tubocurarine in clinical settings .

2. Neuromuscular Junction Studies

- In a series of experiments using microfluidic systems, researchers assessed the dose-response relationship of tubocurarine on human acetylcholine receptors. The findings indicated an IC50 value consistent with previous reports, reinforcing tubocurarine's utility in pharmacological research aimed at understanding neuromuscular transmission mechanisms .

Wirkmechanismus

The mechanism of action of Tubocurarine chloride involves its interaction with neuromuscular junctions. This compound acts as a competitive antagonist of acetylcholine at nicotinic receptors, leading to the inhibition of neuromuscular transmission. This results in muscle relaxation and paralysis, which is useful in surgical procedures to control muscle spasms . The molecular targets of this compound include nicotinic acetylcholine receptors, and the pathways involved in its action are related to the inhibition of acetylcholine binding.

Vergleich Mit ähnlichen Verbindungen

Tubocurarine chloride is similar to other neuromuscular blocking agents such as succinylcholine, metocurine, and pancuronium . this compound is unique in its longer duration of action and its ability to provide prolonged muscle relaxation compared to other compounds . Similar compounds include:

- Succinylcholine

- Metocurine

- Pancuronium

- Atracurium

- Vecuronium

These compounds share similar mechanisms of action but differ in their chemical structures, potency, and duration of action.

Biologische Aktivität

Introduction

Tubocurarine chloride, a toxic alkaloid derived from the plant Chondrodendron tomentosum, is primarily known for its role as a neuromuscular blocker. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs), leading to skeletal muscle relaxation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and clinical implications.

This compound exerts its effects by binding to nAChRs at the neuromuscular junction, thereby preventing acetylcholine (ACh) from activating these receptors. This blockade inhibits muscle contraction, leading to paralysis. The binding sites for tubocurarine are located at the interfaces of the α-γ and α-δ subunits of the nAChR .

Pharmacokinetics

- Onset of Action : Approximately 5 minutes

- Duration of Action : 60 to 120 minutes

- Half-life : 1-2 hours

- Histamine Release : Tubocurarine is known to cause histamine release, which can lead to bronchospasms and hypotension .

Effects on Muscle Contraction

Research has demonstrated that tubocurarine can significantly reduce both spontaneous and glutamate-induced contractions in motoneuron-muscle co-cultures. In studies utilizing microfluidic systems, tubocurarine exhibited an IC50 consistent with values reported for human AChRs .

Neurological Implications

Tubocurarine not only affects skeletal muscles but also has implications in neurological studies. It has been shown to antagonize currents mediated by 5-HT3 receptors in murine neuroblastoma cells . Additionally, it inhibits GABA-induced currents in rat hippocampal neurons, indicating its broader impact on neurotransmission beyond just neuromuscular junctions .

Clinical Case Studies

A notable clinical study involved thirty patients undergoing surgery who received this compound based on body weight. The study monitored electromyographic responses and assessed the reversal of neuromuscular blockade using neostigmine methylsulfate. The findings indicated that while no precise relationship between dose and paralysis was observed, an optimal neostigmine dose of 4 to 5 mg effectively reversed significant neuromuscular blockade .

Comparative Analysis with Other Neuromuscular Blockers

The table below compares this compound with other commonly used neuromuscular blockers:

| Drug Name | Type | Onset Time | Duration | Histamine Release | Notes |

|---|---|---|---|---|---|

| Tubocurarine | Non-depolarizing | ~5 min | 60-120 min | Yes | Significant ganglion-blocking effects |

| Pancuronium | Non-depolarizing | ~3-6 min | 60-90 min | Minimal | Less cardiovascular side effects |

| Vecuronium | Non-depolarizing | ~2-3 min | 30-60 min | Minimal | Preferred for shorter surgeries |

| Rocuronium | Non-depolarizing | ~1-2 min | 30-60 min | Minimal | Rapid onset; often used in emergencies |

Safety and Side Effects

Despite its effectiveness as a muscle relaxant, tubocurarine's use is limited due to significant side effects including hypotension caused by ganglion blockade and potential respiratory complications due to histamine release. These factors necessitate careful monitoring during administration, particularly in patients with underlying cardiovascular conditions .

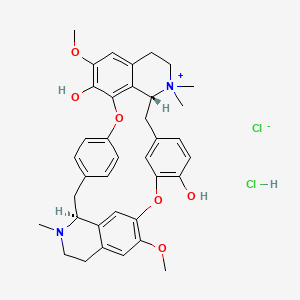

Eigenschaften

CAS-Nummer |

57-94-3 |

|---|---|

Molekularformel |

C37H42Cl2N2O6 |

Molekulargewicht |

681.6 g/mol |

IUPAC-Name |

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;hydrochloride |

InChI |

InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1 |

InChI-Schlüssel |

GXFZCDMWGMFGFL-KKXMJGKMSA-N |

SMILES |

C[NH+]1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.[Cl-].[Cl-] |

Isomerische SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |

Kanonische SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |

Aussehen |

Solid powder |

melting_point |

Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/ |

Key on ui other cas no. |

57-94-3 6989-98-6 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/ Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/ INSOL IN DIETHYL ETHER /CHLORIDE/ 3.23e-04 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

d-Tubocurare d-Tubocurarine Tubocurare Tubocurarine Tubocurarine Chloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.